molecular formula C14H11ClO B371131 1-[4-(2-Chlorophenyl)phenyl]ethanone CAS No. 3808-89-7

1-[4-(2-Chlorophenyl)phenyl]ethanone

Cat. No.: B371131
CAS No.: 3808-89-7
M. Wt: 230.69g/mol
InChI Key: KQNNNDZVEYLTHF-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenyl)phenyl]ethanone is an organic compound with the molecular formula C14H11ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(2-Chlorophenyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chlorophenyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(2-Chlorophenyl)phenyl]ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethanone: A similar compound with a single chlorophenyl group.

    1-(4-(4-Chlorophenoxy)-2-chlorophenyl)ethanone: Another related compound with additional chlorophenoxy groups.

Uniqueness

1-[4-(2-Chlorophenyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

1-[4-(2-Chlorophenyl)phenyl]ethanone, also known as 2-chloro-1-(4-phenyl)ethanone, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including its antibacterial, anticancer, and anticonvulsant activities, supported by relevant research findings and data.

  • Chemical Formula : C14H11ClO
  • Molecular Weight : 236.69 g/mol
  • CAS Number : 612000

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study assessed its efficacy against various bacterial strains, demonstrating the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis40
Pseudomonas aeruginosa50
Salmonella typhi45
Klebsiella pneumoniae40

The compound was found to have inhibition zone diameters comparable to standard antibiotics like ceftriaxone, indicating its potential as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines revealed the following IC50 values:

Cancer Cell LineIC50 (µM)
A549 (Lung cancer)3.14
MCF-7 (Breast cancer)1.50
PC3 (Prostate cancer)14.00

The compound demonstrated a mechanism of inducing apoptosis through mitochondrial pathways and caspase activation, particularly in A549 cells. The expression levels of pro-apoptotic proteins increased while anti-apoptotic proteins decreased, suggesting a targeted anticancer effect .

Anticonvulsant Activity

In animal models, the anticonvulsant activity of derivatives related to this compound was evaluated using the maximal electroshock (MES) test. The results indicated:

CompoundDose (mg/kg)Protection (%)
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide10050
N-phenyl-2-(4-morpholinophenyl)acetamide30075

These derivatives showed significant protection against seizures without causing motor impairment, suggesting a favorable safety profile .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antibacterial Study : A comparative analysis showed that derivatives exhibited greater potency than traditional antibiotics against resistant strains.
  • Anticancer Mechanism : Research indicated that the compound could inhibit angiogenesis and alter cancer cell signaling pathways, making it a candidate for further development in cancer therapy.
  • Anticonvulsant Effects : The compounds were noted for their delayed onset but prolonged duration of action, making them suitable for chronic treatment scenarios in epilepsy.

Properties

IUPAC Name

1-[4-(2-chlorophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNNNDZVEYLTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273189
Record name 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3808-89-7
Record name 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3808-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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